REACTION_CXSMILES
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[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1>>[F:6][C:7]1[CH:12]=[C:11]([S:2]([Cl:1])(=[O:5])=[O:3])[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1
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Name
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|
Quantity
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8.7 mL
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Type
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reactant
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Smiles
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ClS(=O)(=O)O
|
Name
|
|
Quantity
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10.2 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C1=CC=CC=C1
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Type
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CUSTOM
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Details
|
while stirring in an ice bath
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Stirring
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Type
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ADDITION
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Details
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the reaction mixture was poured onto ice
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Type
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FILTRATION
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Details
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The resulting white precipitate was collected by filtration
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Type
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DISSOLUTION
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Details
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dissolved in chloroform
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Type
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WASH
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Details
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The chloroform solution was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
to afford a white solid
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Type
|
CUSTOM
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Details
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The desired product, 4-fluorobiphenylsulfonyl chloride (4.3 grams, 27%), was separated from 4-fluorobiphenylsulfonic acid (an unwanted side product)
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Type
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CUSTOM
|
Details
|
by crystallization of the latter
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Type
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CUSTOM
|
Details
|
from ethyl acetate and crystallization of the remaining material from hexane
|
Reaction Time |
0.5 h |
Name
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|
Type
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|
Smiles
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FC=1C=C(C(=CC1)C1=CC=CC=C1)S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |